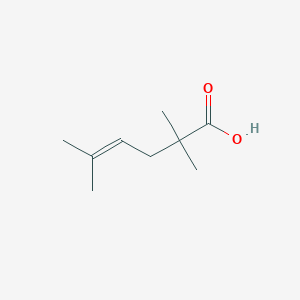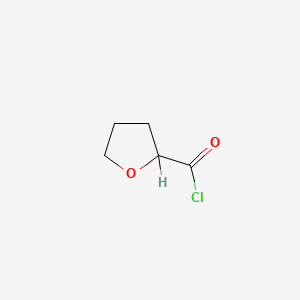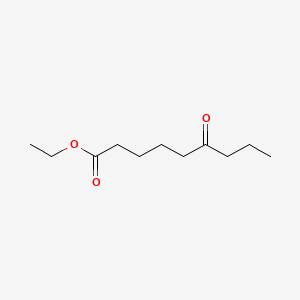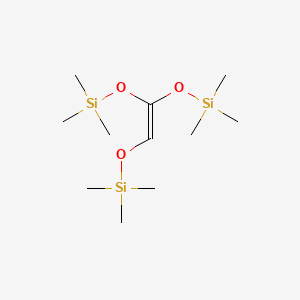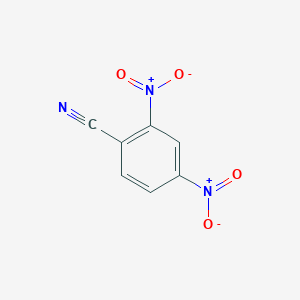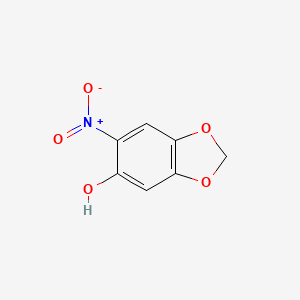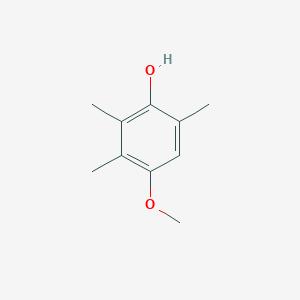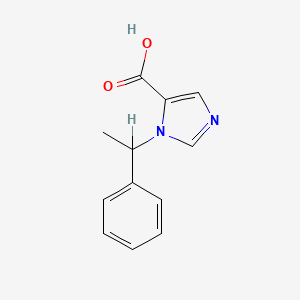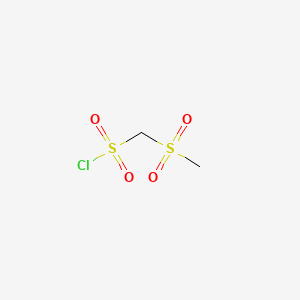
Methylsulfonylmethylsulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as Methylsulfonylmethylsulfonyl chloride, has been studied extensively. One method involves the use of a heterogeneous transition metal-free material, a type of carbon nitride photocatalyst, to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the transformation of methane to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter .
Molecular Structure Analysis
The molecular structure of Methylsulfonylmethylsulfonyl chloride can be represented by the formula C2H5ClO4S2 . The InChI representation is InChI=1S/C2H5ClO4S2 and the Canonical SMILES representation is CS(=O)(=O)CS(=O)(=O)Cl .
Physical And Chemical Properties Analysis
Methylsulfonylmethylsulfonyl chloride is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . Its molecular weight is 192.6 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride
- Application Summary: This compound has been studied for its antitumor activity, particularly against liver cancer. It is a methionine derivative present in many vegetables and has anti-inflammatory effects and antioxidants .
- Methods of Application: The study was carried out on 60 male Wistar albino rats. The rats were divided into four groups, with the first group as normal control, second group as hepatocarcinoma induced by diethyl nitrosamine and carbon tetrachloride (DEN/CCL4) group, third group as normal rats treated with MMSC, and fourth group as hepatocellular carcinoma (HCC) induced rats treated with MMSC .
- Results: MMSC administration after HCC induction significantly improved the liver function biomarkers, including AST, GGT, albumin, globulin, and albumin/globulin ratio (A/G), in comparison with those in the HCC group. Moreover, the histopathological changes of the liver tissue in the HCC group were improved by MMSC treatment .
2. Methanesulfonyl Chloride as a Precursor
- Application Summary: Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon .
- Methods of Application: Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
- Results: The reaction results in the formation of methanesulfonates .
Safety And Hazards
Methylsulfonylmethylsulfonyl chloride is highly hazardous. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
methylsulfonylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYGBSUPOHHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339445 | |
| Record name | Methylsulfonylmethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylsulfonylmethylsulfonyl chloride | |
CAS RN |
22317-89-1 | |
| Record name | Methylsulfonylmethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfonylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

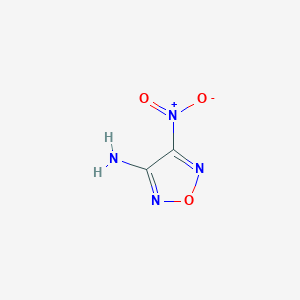
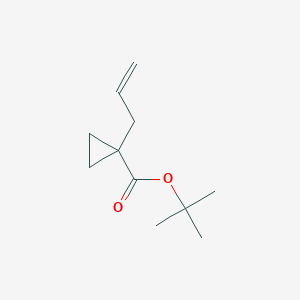
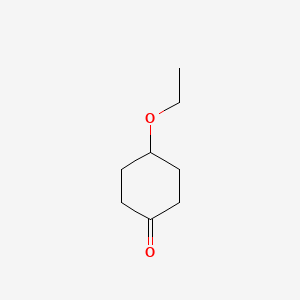
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

